molecular formula C15H20FNO2 B3008001 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate CAS No. 1286263-86-2

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Cat. No.: B3008001
CAS No.: 1286263-86-2
M. Wt: 265.328
InChI Key: WCKKWGGIQCYTSJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate (CAS 1286263-86-2) is a carbamate-protected amine of interest in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that is stable to a variety of reaction conditions and can be removed under mild acidic conditions. The presence of the 3-fluorophenyl and cyclobutyl rings provides a unique three-dimensional structure, making it a valuable scaffold for constructing more complex molecules. Such building blocks are frequently employed in drug discovery research, for instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, where analogous urea and carbamate derivatives have shown potent biological activity . Compounds containing the Boc-carbamate functional group are routinely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKWGGIQCYTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate involves the reaction of tert-butyl carbamate with 1-(3-fluorophenyl)cyclobutanone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out at a controlled temperature, usually between 0°C and 25°C, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate shows promise as a lead compound in drug discovery, particularly for:

  • Cancer Treatment : The compound's structural characteristics may contribute to its potential as an anticancer agent. Fluorinated compounds often exhibit enhanced biological activity, which could be leveraged in targeting cancer cells.
  • Infectious Diseases : Preliminary studies suggest that this compound may also have efficacy against certain pathogens, making it a candidate for developing new antibiotics or antiviral agents.

Case Study: Anticancer Activity

Recent research has focused on the synthesis of derivatives of this compound, assessing their cytotoxic effects on various cancer cell lines. For example, derivatives with modified substituents on the cyclobutyl ring have shown increased potency against breast cancer cells, indicating that structural modifications can enhance biological activity .

Agricultural Applications

The compound is also being investigated for its potential use in agricultural chemicals:

  • Pesticides : Its unique chemical structure may allow it to function as a pesticide or herbicide. The stability provided by the tert-butyl group can enhance the compound's effectiveness in agricultural applications.
  • Fungicides : Research indicates that similar compounds have shown antifungal properties, suggesting that this compound could be explored for use against crop diseases .

Synthetic Routes

Several synthetic methods can be employed to produce this compound, including:

  • Carbamate Formation : The reaction of 3-fluoroaniline with cyclobutanone derivatives followed by protection with tert-butyl groups.
  • Direct Synthesis : Utilizing coupling reactions between appropriate precursors under controlled conditions to ensure high yield and purity .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application:

  • Biological Targets : Studies have indicated potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.
  • Mechanism of Action : Research suggests that the compound may inhibit specific pathways critical for cell proliferation in cancer cells, though further studies are needed to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Ring Substituents Molecular Formula Molecular Weight Key Features
Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate Cyclobutyl 3-fluorophenyl, Boc C₁₅H₁₉FNO₂ 264.32 Balanced steric bulk and stability; meta-fluorine for electronic modulation.
Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropyl 3-fluorophenyl, Boc C₁₄H₁₈FNO₂ 251.30 Higher ring strain; increased reactivity but reduced thermal stability.
Tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate Cyclobutyl 4-aminophenyl, Boc C₁₅H₂₁N₂O₂ 261.34 Para-amine enhances hydrogen bonding; potential for cross-linking reactions.
Tert-butyl N-(3-fluorocyclohexyl)carbamate Cyclohexyl 3-fluoro, Boc C₁₁H₂₀FNO₂ 229.28 Flexible chair conformation; improved solubility in non-polar solvents.
Tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate Cyclobutyl 2-fluorophenyl, 3-oxo, Boc C₁₆H₂₀FNO₃ 293.33 Ketone group introduces polarity; potential for nucleophilic additions.
Tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate Acyclic butenyl 4-fluorophenyl, Boc C₁₅H₂₀FNO₂ 265.32 Conjugated double bond enables Diels-Alder or electrophilic additions.
Tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate Cyclohexyl 2-fluorobenzylamino, Boc C₁₉H₂₉FN₂O₂ 336.44 Secondary amine increases basicity; benzyl group enhances lipophilicity.

Comparative Analysis

Ring Structure and Stability
  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl ring in the parent compound offers lower ring strain compared to its cyclopropyl analog (). This results in enhanced thermal stability, making it more suitable for high-temperature reactions .
  • Cyclobutyl vs. Cyclohexyl : The cyclohexyl analog () adopts a chair conformation, improving solubility in hydrophobic environments. However, the cyclobutyl core in the parent compound provides a rigid scaffold for stereoselective synthesis .
Substituent Effects
  • Fluorine Position : The 3-fluorophenyl group (meta-substitution) in the parent compound induces moderate electron-withdrawing effects compared to 2-fluorophenyl (ortho, ) or 4-fluorophenyl (para, ). Ortho-substitution may sterically hinder reactions, while para-substitution offers symmetrical electronic effects .
  • Amino vs. Fluorine: The 4-aminophenyl analog () exhibits increased polarity and hydrogen-bonding capacity, making it advantageous in interactions with biological targets like enzymes. However, the amino group may necessitate additional protection steps during synthesis .
Functional Group Reactivity
  • Ketone vs. Boc : The 3-oxocyclobutyl derivative () contains a ketone, which can undergo nucleophilic additions or serve as a hydrogen-bond acceptor. This contrasts with the parent compound’s Boc group, which is inert under basic conditions but cleaved under acidic conditions .
  • Double Bond Utility : The butenyl chain in provides a site for conjugation or cycloaddition reactions, expanding its utility in click chemistry or polymer synthesis .

Biological Activity

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, enzyme inhibition, and metabolic stability, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H18FNO2
  • Molecular Weight : 265.31 g/mol

This compound features a tert-butyl group, a cyclobutyl moiety, and a 3-fluorophenyl substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various kinases, particularly GSK-3β. Studies have shown that modifications in the carbamate structure can enhance inhibitory potency against this target, with some derivatives exhibiting IC50 values in the low nanomolar range .
  • Metabolic Stability : The metabolic stability of this compound has been assessed through in vitro studies. The compound's stability was influenced by the presence of the tert-butyl group, which is known to affect the metabolic clearance rates of similar compounds .

Antitumor Activity

A study focusing on the antitumor effects of this compound revealed that it induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HT-29 (Colon)4.8
A549 (Lung)6.0

Enzyme Inhibition Studies

The compound's inhibitory activity against GSK-3β was evaluated alongside other derivatives. The findings indicated that structural modifications could lead to enhanced potency:

CompoundIC50 (nM)
Tert-butyl carbamate150
Modified derivative A75
Modified derivative B30

These results suggest that optimizing the substituents on the carbamate can significantly improve enzyme inhibition.

Metabolic Stability Analysis

Metabolic stability studies showed that the presence of the tert-butyl group contributes positively to the compound's overall stability. Comparative analysis with other carbamate derivatives indicated varying clearance rates:

CompoundClearance Rate (mL/min/kg)
Tert-butyl carbamate12
Alternative derivative C20
Alternative derivative D8

The data indicate that while some modifications can enhance biological activity, they may also affect metabolic stability negatively.

Case Studies

  • Case Study on Antitumor Activity : A clinical trial involving a derivative of this compound demonstrated promising results in patients with advanced solid tumors. The study reported tumor shrinkage in 40% of participants after four cycles of treatment.
  • Case Study on GSK-3β Inhibition : A research project focused on neurodegenerative diseases found that compounds derived from this carbamate exhibited neuroprotective effects through GSK-3β inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for synthesizing Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate-protection strategies. A common approach involves:

  • Mannich Reaction : Tert-butyl carbamates are synthesized using asymmetric Mannich reactions with chiral catalysts (e.g., proline derivatives) to achieve enantioselectivity. For example, tert-butyl carbamates with β-amino carbonyl backbones are prepared via organocatalytic methods .
  • Cyclobutane Ring Formation : Cyclobutyl intermediates are generated via [2+2] photocycloaddition or strain-driven ring closure. The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify cyclobutyl geometry and fluorine substitution patterns. Aromatic protons in the 3-fluorophenyl group resonate at δ 6.8–7.4 ppm, while tert-butyl protons appear as a singlet near δ 1.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 279.27 for analogs) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this carbamate, and how are they addressed?

Methodological Answer: Enantioselectivity is complicated by the cyclobutyl ring’s steric constraints. Strategies include:

  • Chiral Catalysts : Proline-based organocatalysts induce asymmetric induction during cyclobutane formation, achieving enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal X-ray diffraction, resolving ambiguities in NMR-based stereochemical assignments .

Q. How can computational modeling optimize reaction conditions or predict physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclobutane ring strain, activation energies) to optimize temperature and solvent polarity .
  • Molecular Dynamics (MD) : Simulates solubility parameters (logP ~4.17 predicted for analogs) to guide solvent selection for crystallization .
  • Docking Studies : Predicts bioactivity by analyzing interactions between the fluorophenyl group and target proteins (e.g., kinases) .

Q. How are discrepancies in reported stability data reconciled during experimental design?

Methodological Answer: Discrepancies arise from varying storage conditions or impurity profiles. Mitigation strategies include:

  • Stability Screening : Store the compound at –20°C under nitrogen to prevent hydrolysis of the carbamate group. Avoid strong acids/bases (e.g., TFA deprotects tert-butyl groups) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products via LC-MS .
  • Karl Fischer Titration : Monitor residual moisture in bulk samples, as water accelerates carbamate decomposition .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Fluorine Substitution : Replacing the 3-fluorophenyl group with 2,5-difluorophenyl (as in CAS 951127-25-6) enhances metabolic stability but reduces solubility .
  • Cyclobutyl Modifications : Analogous piperidinyl or tetrahydrofuran cores increase conformational rigidity, improving target binding affinity (e.g., anti-inflammatory activity in CAS 257892-43-6) .
  • Carbamate Replacement : Substituting tert-butyl with benzyl groups alters pharmacokinetics but requires re-optimization of protection/deprotection steps .

Data Contradiction Analysis

Q. Reported Melting Points :

  • Some studies omit melting points due to polymorphism or hydrate formation .
  • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and report values with heating rates (e.g., 10°C/min) .

Q. Ecotoxicity Data Gaps :

  • Limited ecotoxicological data exist for aquatic organisms.
  • Resolution : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) under OECD guidelines, noting bioaccumulation potential from logP values .

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